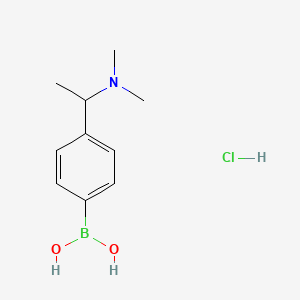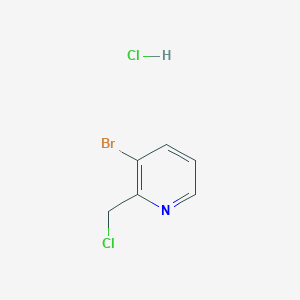
3-Bromo-2-(chloromethyl)pyridine hydrochloride
説明
3-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 1420800-39-0 . It has a molecular weight of 242.93 . It is a powder in physical form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 3-Bromo-2-(chloromethyl)pyridine hydrochloride is1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6 (5)4-8;/h1-3H,4H2;1H . The linear formula of this compound is C6H6BrCl2N . Physical And Chemical Properties Analysis
3-Bromo-2-(chloromethyl)pyridine hydrochloride is a powder in physical form . It has a molecular weight of 242.93 . The storage temperature is at room temperature .科学的研究の応用
Synthesis and Material Chemistry
Facile Synthesis for Biomimetic Applications
The compound has been explored for the synthesis of bromine-substituted (chloromethyl)pyridines, crucial for immobilizing biomimetic metal ion chelates on functionalized carbons. These complexes mimic histidine and carboxylate motifs found in metalloenzymes, offering a safer, milder alternative to conventional methods involving hazardous chemicals (Handlovic et al., 2021).
Palladium-Mediated Functionalization
The compound plays a role in the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, crucial for the total or formal synthesis of natural alkaloids like variolin B and deoxyvariolin B. It facilitates the selective and sequential palladium-mediated functionalization crucial for the synthesis of these complex molecules (Baeza et al., 2010).
Synthesis of Complex Heterocycles
Leveraging the compound's structure, researchers have synthesized complex heterocyclic compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, examining their crystal structure, absolute configuration, and antitumor activity. These endeavors highlight the compound's role in developing potential novel drugs (Zhou et al., 2015).
Catalysis and Chemical Reactions
- Catalyst in Arylboronic Ester Synthesis: The compound is instrumental in the synthesis of arylboronic esters, serving as a ligand in cationic Pd(II) and Ni(II) complexes. These complexes show high catalytic efficiency, emphasizing the compound's role in facilitating important organic reactions (Melaimi et al., 2004).
Intermediates for Insecticides
- Key Intermediates in Insecticide Synthesis: The compound is a critical intermediate in synthesizing chlor-antraniliprole, a novel insecticide. Its synthesis process highlights its importance in agricultural chemistry and its potential in creating effective pest control solutions (Wen-bo, 2011).
Coordination Chemistry
- Formation of Coordination Compounds: The isomeric forms of 3-(chloromethyl)pyridine, including the compound , have been used to synthesize new coordination compounds of copper(II) and cobalt(II). These compounds exhibit unique structural and thermal properties, adding to our understanding of coordination chemistry (Protsenko et al., 2021).
Molecular Structure and Dynamics
- DFT and Electrochemical Studies: The compound's derivatives have been studied for their adsorption behavior and corrosion inhibition efficiency on mild steel, combining experimental techniques with quantum chemical calculations. This highlights its potential in corrosion protection and material preservation (Saady et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3-bromo-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOVJUFHAUUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(chloromethyl)pyridine hydrochloride | |
CAS RN |
1420800-39-0 | |
| Record name | 3-bromo-2-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



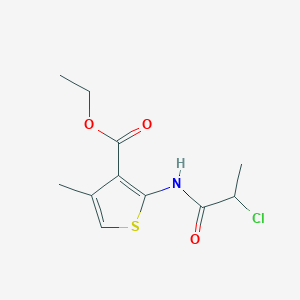
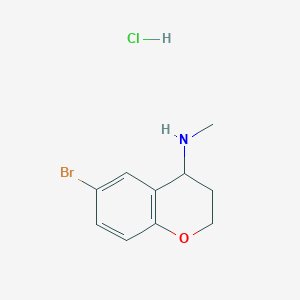
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
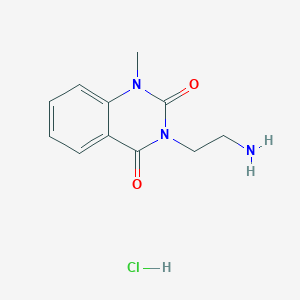
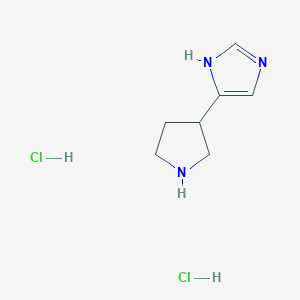
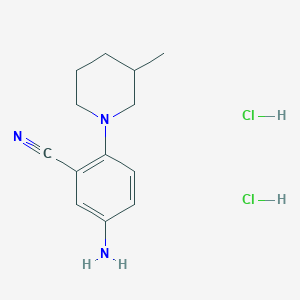
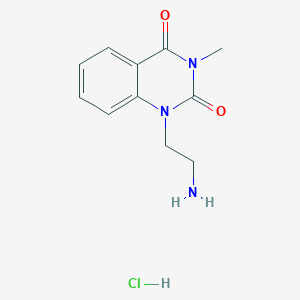

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)
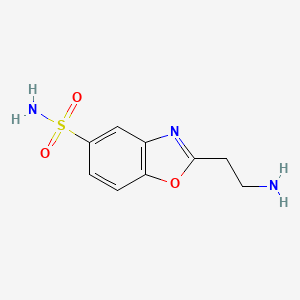
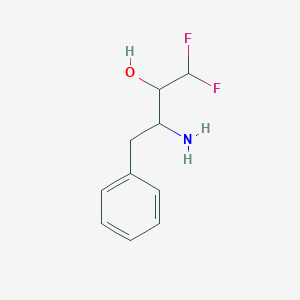
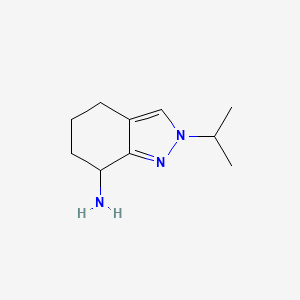
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)
